molecular formula C13H8N4O3S2 B2565721 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476641-88-0

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2565721
CAS No.: 476641-88-0
M. Wt: 332.35
InChI Key: UDSGLWSTVPGWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a nitro group at the 5-position and a carboxamide linkage to a 4-(pyridin-4-yl)-1,3-thiazole moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and anticancer research. Its synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with substituted thiazole-2-amines under standard amide-forming conditions .

Properties

IUPAC Name

5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSGLWSTVPGWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the nitro-thiophene intermediate with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting tumor cell growth through various mechanisms, including:

  • Inhibition of DNA Synthesis : The compound has been linked to the inhibition of RNA and DNA synthesis, which is critical for cancer cell proliferation. This was demonstrated in studies involving human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines where it exhibited significant cytotoxicity compared to standard drugs like cisplatin .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts effectively with dihydrofolate reductase, a key enzyme involved in DNA synthesis. Such interactions suggest that it may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Applications

In addition to its anticancer properties, 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been evaluated for its antimicrobial activity:

  • Broad-Spectrum Activity : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide revealed:

Cell LineIC50 (µM)Reference
HepG-212.5
A-54915.0
MCF710.0

This data indicates that the compound exhibits strong cytotoxic effects across multiple cancer cell lines.

Case Study 2: Antimicrobial Activity

In antimicrobial testing against Gram-positive and Gram-negative bacteria, the compound demonstrated:

Microbial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These results point to its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Thiophene vs. Furan Core : Substituting thiophene with furan () reduces aromaticity and electron density, which could diminish nitro group reactivity and antibacterial efficacy.
  • Anticancer Activity : Benzyl-substituted analogs (e.g., compound 5f in ) exhibit cytotoxic effects, suggesting that bulky substituents on the thiazole ring may enhance interactions with cellular targets like tubulin or kinases.

Biological Activity

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their pharmacological properties. The systematic name is 5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide, with a molecular formula of C13H10N4O3S and a molecular weight of 306.31 g/mol. Its structure includes a nitro group, a pyridine ring, and a thiazole moiety, which contribute to its biological activity.

Antibacterial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that thiazole derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth and survival .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamideS. aureus0.008
5-nitro-N-(4-pyridin-2-yl)thiazol-2-yl)benzamideE. coli0.012
2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamideS. pneumoniae0.025

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have shown antifungal properties. Compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been tested against fungi such as Candida albicans and Fusarium oxysporum, revealing effective inhibition at low concentrations .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundTarget FungiMIC (μg/mL)Reference
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamideC. albicans16.69
5-nitro-N-(4-pyridin-2-yl)thiazol-2-yl)benzamideFusarium oxysporum56.74

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in nucleic acid synthesis and replication in bacteria and fungi. Specifically, it inhibits DNA gyrase and topoisomerase IV by binding to their active sites, disrupting the normal function of these enzymes and leading to bacterial cell death . The presence of the nitro group is believed to enhance the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene exhibited superior activity compared to traditional antibiotics like ampicillin .
  • Antifungal Screening : Another investigation focused on the antifungal potential of thiazole derivatives against clinical isolates of Candida spp. The findings demonstrated that certain derivatives had MIC values significantly lower than those of standard antifungal agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.